3-azidobenzamide
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Overview
Description
3-azidobenzamide is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-azidobenzamide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromobenzamide with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds at room temperature or slightly elevated temperatures to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of azide synthesis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-azidobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: LiAlH₄ in anhydrous ether or Pd/C with H₂ gas.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: 3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
3-azidobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-azidobenzamide primarily involves its reactivity due to the azide group. The azide group can release nitrogen gas (N₂) upon thermal or photochemical activation, generating highly reactive nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and the modification of molecular structures .
Comparison with Similar Compounds
Similar Compounds
3-aminobenzamide: The reduced form of 3-azidobenzamide, lacking the azide group.
3-bromobenzamide: The precursor used in the synthesis of this compound.
1,2,3-triazole derivatives: Products formed from the cycloaddition reactions involving this compound.
Uniqueness
This compound is unique due to its azide group, which imparts distinct reactivity and versatility in chemical synthesis. The ability to undergo cycloaddition reactions to form triazoles is particularly valuable in click chemistry, making it a useful tool in various scientific and industrial applications .
Properties
CAS No. |
1197231-83-6 |
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Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-azidobenzamide |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-2-1-3-6(4-5)10-11-9/h1-4H,(H2,8,12) |
InChI Key |
YHBFQGNHSYOKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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